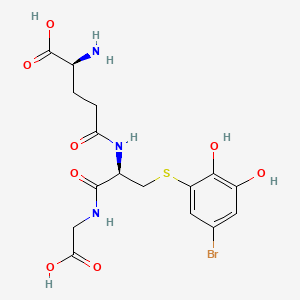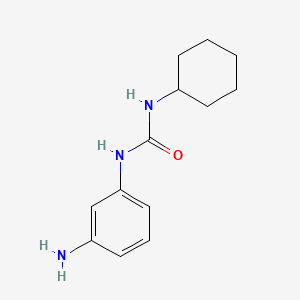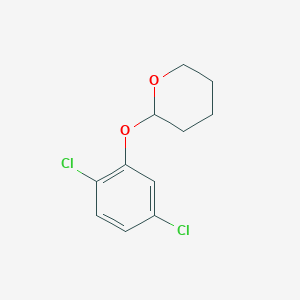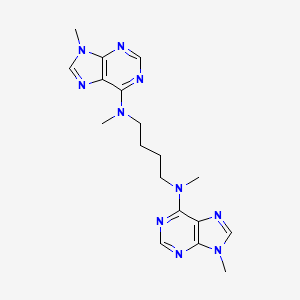![molecular formula C15H12ClNO3S B14349894 N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide CAS No. 93289-47-5](/img/structure/B14349894.png)
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide typically involves the reaction of 3-(2-chloroethenesulfonyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can result in the formation of the corresponding amine.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(2-Bromoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Iodoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Fluoroethenesulfonyl)phenyl]benzamide
Uniqueness
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is unique due to the presence of the chloroethenesulfonyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the chloro derivative may exhibit distinct reactivity patterns and biological effects, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93289-47-5 |
|---|---|
Formule moléculaire |
C15H12ClNO3S |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
N-[3-(2-chloroethenylsulfonyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-10-21(19,20)14-8-4-7-13(11-14)17-15(18)12-5-2-1-3-6-12/h1-11H,(H,17,18) |
Clé InChI |
ZARQZQOOXXRUQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)




![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
